molecular formula C9H9N3O2S B7723555 N-benzoyl-N'-carbamoylcarbamimidothioic acid

N-benzoyl-N'-carbamoylcarbamimidothioic acid

Cat. No.: B7723555
M. Wt: 223.25 g/mol
InChI Key: XZWNNLCHQSTQJP-UHFFFAOYSA-N
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Description

N-benzoyl-N’-carbamoylcarbamimidothioic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-carbamoylcarbamimidothioic acid typically involves multi-step organic reactions. One common method includes the coupling of benzoyl chloride with carbamoylcarbamimidothioic acid under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N-benzoyl-N’-carbamoylcarbamimidothioic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of catalysts and advanced purification methods further enhances the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-carbamoylcarbamimidothioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-benzoyl-N’-carbamoylcarbamimidothioic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain proteases and kinases, making it a candidate for drug development .

Medicine

The compound’s ability to inhibit enzymes has led to its investigation as a potential therapeutic agent for diseases such as cancer and inflammatory disorders .

Industry

In the industrial sector, N-benzoyl-N’-carbamoylcarbamimidothioic acid is used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it valuable in the synthesis of polymers and coatings .

Mechanism of Action

The mechanism by which N-benzoyl-N’-carbamoylcarbamimidothioic acid exerts its effects involves the interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions . The pathways involved often include signal transduction cascades and metabolic processes that are crucial for cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzoyl-N’-carbamoylcarbamimidothioic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential as an enzyme inhibitor set it apart from other similar compounds .

Properties

IUPAC Name

N-benzoyl-N'-carbamoylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c10-8(14)12-9(15)11-7(13)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWNNLCHQSTQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=NC(=O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC(=NC(=O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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